molecular formula C10H9NO2S B3070141 3-Isothiocyanato-2-methylbenzoic acid methyl ester CAS No. 1001185-62-1

3-Isothiocyanato-2-methylbenzoic acid methyl ester

Cat. No. B3070141
CAS RN: 1001185-62-1
M. Wt: 207.25 g/mol
InChI Key: NUTYOHYSKYRBSS-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2-methylbenzoic acid methyl ester, also known as Methyl 3-isothiocyanatobenzoate , is a chemical compound used for pharmaceutical testing . It has a molecular formula of C10H9NO2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isothiocyanato-2-methylbenzoic acid methyl ester are not fully detailed in the search results. It has a molecular weight of 207.25 . More research would be needed to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research has shown that derivatives of methylbenzoic acid, including isothiocyanato and methyl ester functionalities, are pivotal in synthesizing complex molecules. For instance, the condensation of o-cyanomethylbenzoic acids with esters of aminothiophenes yields isomeric benzoic acids and their esters, highlighting the role of methylbenzoic acid derivatives in creating heterocyclic compounds with potential pharmaceutical applications (Kucherenko, Zadorozhny, & Kovtunenko, 2008). Similarly, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification exemplifies the compound's use in educational settings to teach organic chemistry principles (Kam, Levonis, & Schweiker, 2020).

Bioactive Compound Development

Methylbenzoic acid esters have been explored for their biological activities. For example, a study on the synthesis and analgesic activity of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, prepared from methylbenzoic acid derivatives, indicates their potential in developing new analgesic agents (Saad, Osman, & Moustafa, 2011).

Materials Science and Catalysis

In materials science, the versatility of 3-isothiocyanato-2-methylbenzoic acid methyl ester derivatives extends to the development of new materials and catalysts. For instance, N-heterocyclic carbene catalysts derived from methylbenzoic acid esters facilitate efficient transesterification/acylation reactions, indicating their potential in synthetic chemistry and materials science applications (Grasa, Gueveli, Singh, & Nolan, 2003).

properties

IUPAC Name

methyl 3-isothiocyanato-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-8(10(12)13-2)4-3-5-9(7)11-6-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYOHYSKYRBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709234
Record name Methyl 3-isothiocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isothiocyanato-2-methylbenzoate

CAS RN

1001185-62-1
Record name Methyl 3-isothiocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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